molecular formula C25H23N5OS B380030 2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE

2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B380030
M. Wt: 441.5g/mol
InChI Key: UQNTZDQTCNUOOZ-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C25H23N5OS/c1-18-13-15-22(16-14-18)30-24(21-11-7-4-8-12-21)28-29-25(30)32-17-23(31)27-26-19(2)20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-19-

InChI Key

UQNTZDQTCNUOOZ-XHPQRKPJSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide involves several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the compound can yield secondary alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting the function of metalloproteins. Additionally, the hydrazide moiety can participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

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